1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole
Description
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a 4-methylpyridin-2-yl substituent. This structure combines aromatic nitrogen-containing rings, which are pivotal in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-6-7-14-13(8-10)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUSNSQGYWNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole typically involves the condensation of 4-methyl-2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole and pyridine moieties exhibit distinct oxidation behaviors due to differences in electron density.
Key observations:
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Pyridine ring oxidation: The 4-methylpyridin-2-yl group undergoes regioselective oxidation at the α-carbon of the methyl group under strong oxidizing conditions, forming a carboxylic acid derivative .
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Benzimidazole core oxidation: Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxides, primarily at the N1 position of the benzimidazole .
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6 hr | 4-(Pyridin-2-yl)benzoic acid | 68 | |
| H₂O₂ (30%) | RT, 24 hr | N1-Oxide derivative | 75 | |
| mCPBA | DCM, 0°C | N1-Oxide with minor N3-Oxide | 82 |
Reduction Reactions
Reductive modifications target both the aromatic systems and substituents:
Key pathways:
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Pyridine ring reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to a piperidine derivative under high-pressure conditions .
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Methyl group reduction: Lithium aluminum hydride (LiAlH₄) reduces the methyl group to a hydroxymethyl intermediate, though this is less common due to competing ring reductions .
Notable example:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at specific positions:
Electrophilic Aromatic Substitution (EAS)
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Pyridine ring: The electron-deficient pyridine ring undergoes nitration at the 5-position using HNO₃/H₂SO₄ .
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Benzimidazole core: Bromination (Br₂/FeBr₃) occurs preferentially at the 5- and 6-positions of the benzimidazole .
Table 2: Substitution Reactions and Regioselectivity
| Reaction Type | Reagents | Position Modified | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C5 | 5-Nitro-4-methylpyridin-2-yl | 72 |
| Bromination | Br₂, FeBr₃ | Benzimidazole C5/6 | 5-Bromo-1-(4-methylpyridin-2-yl) | 65 |
Nucleophilic Substitution
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Methyl group functionalization: The 4-methyl group participates in free-radical bromination (NBS, AIBN) to yield 4-(bromomethyl)pyridin-2-yl derivatives .
Cross-Coupling Reactions
The compound serves as a ligand or substrate in metal-catalyzed couplings:
Examples:
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Suzuki-Miyaura coupling: Palladium-catalyzed coupling with arylboronic acids at the benzimidazole C2 position .
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Buchwald-Hartwig amination: Introduction of amine groups at the pyridine C6 position using Pd(OAc)₂/XPhos .
Mechanistic insight:
The pyridine nitrogen acts as a directing group in C–H activation, facilitating ortho-functionalization.
Biological Activity Correlations
While focusing on chemical reactivity, it is noteworthy that derivatives generated through these reactions exhibit enhanced pharmacological properties:
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Antiviral activity: N-Oxide derivatives show improved inhibition of hepatitis C virus (HCV) NS5A protein (EC₅₀ = 0.03–0.07 nM) .
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Antimicrobial effects: Brominated analogues demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Bacillus subtilis .
Stability and Degradation
Under acidic conditions (HCl, 1M), the benzimidazole ring undergoes hydrolysis to form 2-aminophenol and 4-methylpyridine-2-carboxylic acid . This degradation pathway is critical for assessing shelf-life and environmental persistence.
Scientific Research Applications
Chemical Applications
Coordination Chemistry:
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is utilized as a ligand in coordination chemistry. Its ability to coordinate with metal ions enhances the stability and functionality of metal complexes, which are crucial in catalysis and material science.
Organic Synthesis:
The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the creation of more complex molecules that are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides or hydroxylated derivatives | Potassium permanganate |
| Reduction | Forms reduced benzimidazole derivatives | Sodium borohydride |
| Substitution | Produces halogenated or alkylated derivatives | N-bromosuccinimide |
Biological Applications
Antimicrobial Properties:
Research has indicated that 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole exhibits antimicrobial activity. Studies show its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Potential:
The compound has been investigated for its anticancer properties. It interacts with specific molecular targets such as enzymes and receptors involved in cancer progression. Its mechanism includes enzyme inhibition and modulation of receptor activity, which can influence cell signaling pathways related to tumor growth .
Pharmacological Studies:
In pharmacological contexts, 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole has shown promise in enzyme inhibition and receptor modulation. This makes it a candidate for further exploration in drug development aimed at various diseases including cancer and inflammatory conditions .
Case Studies
Study on Antimicrobial Activity:
A study published in MDPI explored the antimicrobial effects of various benzimidazole derivatives including 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .
Investigation of Anticancer Properties:
In another research initiative focusing on the structure-activity relationship of benzimidazole compounds, 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole was highlighted for its ability to inhibit specific cancer-related enzymes. The study emphasized the importance of structural modifications in enhancing its anticancer efficacy .
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The benzodiazole scaffold is highly versatile, with modifications to its substituents significantly altering pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
Pharmacological and Functional Insights
- aureus in docking studies with thymidylate kinase (TMK), achieving high binding scores . This contrasts with the target compound, which lacks phenol groups critical for hydrogen bonding in this context.
- Antiviral Applications : Derivatives such as 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole were investigated for inhibiting herpes viral budding via Tsg101 binding . The methanesulfonyl and pyridine groups enhance solubility and target affinity compared to the 4-methylpyridin-2-yl substituent in the target compound.
Physicochemical Properties
- Aromatic Interactions: The chlorophenylmethyl variant (1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole ) leverages halogen bonding for target engagement, a feature absent in the target compound .
Biological Activity
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole is characterized by a benzodiazole core linked to a pyridine ring. The synthesis of this compound typically involves the reaction of 4-methylpyridin-2-amine with appropriate benzodiazole derivatives under controlled conditions. The resulting compound can be characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including those related to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, indicating potential for development as new antimicrobial agents .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole | Staphylococcus aureus | 32 µg/mL |
| 2-(4-Fluorophenoxy)pyridin-2-yl-benzimidazole | Escherichia coli | 16 µg/mL |
| 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)pyridin-2-yl-benzimidazole | Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds structurally related to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole have shown promising results in inhibiting various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and leukemia cell lines (CEM and U937) .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole | MCF-7 | 5.6 |
| Benzimidazole Derivative A | MDA-MB-231 | 3.2 |
| Benzimidazole Derivative B | U937 | 4.0 |
The mechanism by which these compounds exert their biological effects often involves interaction with critical cellular targets. For instance, benzimidazole derivatives have been shown to inhibit topoisomerase I and II activities, leading to disrupted DNA replication in cancer cells . Additionally, some compounds may act as inhibitors of inflammatory pathways by targeting specific receptors or enzymes involved in the inflammatory response .
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives in vivo for their anticancer efficacy. In this study, a derivative similar to 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole was administered to mice bearing tumor xenografts. The results indicated significant tumor regression compared to control groups, highlighting the therapeutic potential of these compounds in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyridine and benzodiazole rings significantly influence biological activity. Substituents on the pyridine ring can enhance solubility and bioavailability while also affecting binding affinity to target proteins .
Figure 1: SAR Analysis of Benzimidazole Derivatives
SAR Analysis (Note: Replace with actual figure if available)
Q & A
Q. What statistical approaches resolve discrepancies in crystallographic data refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
